2-[(2-Amino-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone
Description
2-[(2-Amino-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone is a substituted ethanone derivative featuring a pyrrole ring linked to an aminoethyl-methyl-amino side chain. This compound is structurally characterized by a ketone group attached to the 2-position of a pyrrole ring, with a secondary amine substituent (methyl and 2-aminoethyl groups) at the adjacent carbon (CAS: 1249820-78-7) .
Properties
IUPAC Name |
2-[2-aminoethyl(methyl)amino]-1-(1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12(6-4-10)7-9(13)8-3-2-5-11-8/h2-3,5,11H,4,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFHZVJGGPFWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC(=O)C1=CC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone typically involves the reaction of pyrrole derivatives with appropriate amines under controlled conditions. One common method includes the reaction of 1H-pyrrole-2-carboxaldehyde with 2-(methylamino)ethylamine in the presence of a reducing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-[(2-Amino-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-[(2-Amino-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone, highlighting differences in substituents, physicochemical properties, and applications:
Structural and Functional Analysis
Aminoethyl-Methyl-Amino vs. Hydroxyethyl-Methyl-Amino Substituents The aminoethyl group in the target compound introduces basicity and hydrogen-bonding capacity, which may enhance interactions with biological targets (e.g., enzymes or receptors) .
Comparison with 2-Acetylpyrrole 2-Acetylpyrrole lacks the aminoethyl-methyl-amino side chain, resulting in lower molecular weight (109.13 vs. 182.22 g/mol) and reduced polarity. It is a well-characterized volatile compound associated with the "taro-like" aroma in pumpkin and fragrant rice, where it co-accumulates with 2AP . The target compound’s additional amine groups likely redirect its utility from fragrance to pharmaceutical contexts.
Chloro and N-Methyl Derivatives The chloro-substituted analog (2-chloro-1-(1H-pyrrol-2-yl)-ethanone) exhibits higher reactivity due to the electrophilic chlorine atom, making it a candidate for further functionalization via nucleophilic substitution .
Synthetic Considerations
- While synthesis details for the target compound are sparse, related compounds (e.g., hydroxyl analog) may be synthesized via alkylation or condensation reactions involving pyrrole precursors and functionalized amines or alcohols .
Biological Activity
The compound 2-[(2-Amino-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone , also known by its CAS number 5753-50-4, is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
The molecular formula of the compound is , with a molecular weight of approximately 118.177 g/mol. Key physical properties include:
- Density : 0.988 g/cm³
- Boiling Point : 188.8ºC at 760 mmHg
- Flash Point : 68ºC
Biological Activity Overview
Recent studies have highlighted various biological activities associated with compounds containing pyrrole and related structures. Pyrrole derivatives often exhibit significant antibacterial, antiviral, and anticancer properties.
Antibacterial Activity
Research has shown that pyrrole derivatives can possess potent antibacterial properties. For instance, certain pyrrolyl benzamide derivatives demonstrated an MIC (Minimum Inhibitory Concentration) value of 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential compared to controls like isoniazid and ciprofloxacin .
Antiviral Activity
Pyrrole-containing compounds have also been evaluated for their antiviral activity. A study involving various nitrogen heterocycles indicated that certain derivatives exhibited moderate antiviral effects against herpes simplex virus type 1 (HSV-1) and influenza A virus (H1N1) with varying degrees of efficacy .
Data Table: Biological Activity of Related Pyrrole Compounds
Case Study 1: Antibacterial Evaluation
A series of pyrrole derivatives were synthesized and tested for their antibacterial activity against gram-positive and gram-negative bacteria. Among these, the compound with the structure similar to This compound showed promising results against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for further development in antibiotic therapies.
Case Study 2: Antiviral Studies
In vitro studies conducted on various pyrrole derivatives revealed that some exhibited significant antiviral activity against HSV-1, particularly those with specific substituents on the pyrrole ring. The findings indicated that modifications to the structure could enhance efficacy, paving the way for future research into antiviral agents derived from this class of compounds.
The exact mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the pyrrole moiety plays a critical role in interacting with bacterial cell membranes or viral proteins, thereby inhibiting their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
